3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

CNS drug discovery GABAA receptor ligands Physicochemical property optimization

The compound is a synthetic, heterocyclic small molecule built on the 1,2,4-triazolo[4,3-b]pyridazine scaffold, featuring a 6‑chloro substituent and a pyrrolidine amide side‑chain linked via a propanone spacer. This core has been patented as a selective GABAA receptor ligand scaffold and has also been explored as a kinase inhibitor hinge‑binder.

Molecular Formula C12H14ClN5O
Molecular Weight 279.72
CAS No. 1189749-77-6
Cat. No. B3032167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
CAS1189749-77-6
Molecular FormulaC12H14ClN5O
Molecular Weight279.72
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCC2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C12H14ClN5O/c13-9-3-4-10-14-15-11(18(10)16-9)5-6-12(19)17-7-1-2-8-17/h3-4H,1-2,5-8H2
InChIKeyGIPYEINKTPUBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 1189749-77-6): Core Structure & Research Context


The compound is a synthetic, heterocyclic small molecule built on the 1,2,4-triazolo[4,3-b]pyridazine scaffold, featuring a 6‑chloro substituent and a pyrrolidine amide side‑chain linked via a propanone spacer. This core has been patented as a selective GABAA receptor ligand scaffold [1] and has also been explored as a kinase inhibitor hinge‑binder [2]. The specific substitution pattern (6‑Cl, pyrrolidine amide) introduces characteristic electronic and steric features that distinguish it from close congeners.

Why 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Cannot Simply Be Replaced by Similar Triazolopyridazines


Triazolopyridazine derivatives are not interchangeable because small structural modifications—such as the replacement of the 6‑chloro group with a different halogen, the change of the amide partner from pyrrolidine to piperidine, or the removal of the propanone linker—can drastically alter receptor subtype selectivity, kinase inhibition profile, and physicochemical properties like lipophilicity and solubility. The GABAA receptor pharmacophore, for example, is exquisitely sensitive to the nature of the Z‑substituent [1], and SAR studies on the triazolopyridazine scaffold have shown that even a modest shift from a pyrrolidine to a piperidine amide can change c‑Met kinase IC50 by more than an order of magnitude . Therefore, generic substitution without experimental validation risks losing the very activity a user is seeking.

Quantitative Comparative Evidence: 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one vs. Key Analogs


6-Chloro Substituent Lipophilicity Advantage Over 6-Hydrogen Analog

The 6‑chloro substituent of the target compound increases lipophilicity relative to the unsubstituted (6‑H) analog, improving predicted blood‑brain barrier permeability. The Measured log P (cLogP) of the target compound is 0.51 ; the 6‑H analog (3-([1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one) would have a cLogP approximately 0.3–0.5 units lower, based on the Hansch π‑value for aromatic chlorine.

CNS drug discovery GABAA receptor ligands Physicochemical property optimization

Pyrrolidine Amide vs. Piperidine Amide: Impact on Kinase Binding Conformation

The pyrrolidine amide in the target compound provides a different conformational constraint than the piperidine amide found in many analogue series. In a closely related 6‑amino-substituted series, the piperidine amide derivative (3-{6-[(3-methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one) inhibited c‑Met kinase with an IC50 of 0.090 µM, about 4‑to‑5‑fold weaker than the reference inhibitor Foretinib (IC50 = 0.019 µM) . A pyrrolidine amide, by reducing ring size, shifts the spatial orientation of the carbonyl group and can alter hinge‑binding geometry, potentially leading to a different kinase selectivity profile or improved metabolic stability .

Kinase inhibitor c-Met Structure-activity relationship (SAR)

Higher Fsp3 (Fraction of sp3 Carbons) Compared to 6‑Aryl Analogues

The target compound has an Fsp3 value of 0.50, as reported by Fluorochem . This indicates that half of its carbon atoms are sp3‑hybridized. In contrast, many biologically active triazolopyridazines that carry a 6‑aryl substituent (e.g., 6‑phenyl or 6‑pyridyl) have Fsp3 values below 0.30. A higher Fsp3 correlates with improved aqueous solubility and reduced aromatic stacking‑related promiscuity, making the target compound a more attractive tool for fragment‑based or phenotypic screening campaigns.

Drug-likeness Fraction sp3 Medicinal chemistry design

Optimal Research and Procurement Scenarios for 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one


GABAA α2/α3 Subtype-Selective Ligand Design

The compound’s core scaffold is explicitly claimed as a selective GABAA α2/α3 ligand in Merck patents [1]. The pyrrolidine‑amide side‑chain mimics the Z‑substituent of the patented generic formula, and the 6‑chloro group can engage in a halogen‑bonding interaction that may enhance α2/α3 affinity. Procure this compound when initiating a CNS anxiety‑disorder program that requires an α2‑preferring chemotype with moderate lipophilicity (cLogP 0.51).

Kinase Profiling with a Non‑Piperidine Amide Hinge‑Binder

The triazolopyridazine core is a recognized kinase hinge‑binding motif [1]. Unlike most commercial analogues that incorporate a piperidine amide, this compound offers a pyrrolidine amide, which alters the torsional angle of the carbonyl group and may lead to a distinct kinase selectivity profile. Use this compound in mini‑panel kinase screens when searching for hits that avoid the off‑target profile common to piperidine‑amide containing inhibitors.

Fragment‑Based Drug Discovery (FBDD) with a High‑Fsp3 Scaffold

With an Fsp3 of 0.50, this compound is an excellent starting point for fragment‑based campaigns aimed at discovering soluble, non‑flat chemical matter [1]. Its relatively small size (MW 279.73) and moderate cLogP (0.51) place it well within fragment‑likeness space, and the 6‑chloro group provides a synthetic handle for further elaboration.

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